Pilocarpic Acid-d3 Sodium Salt is a chemically modified version of pilocarpic acid, which is derived from the plant Pilocarpus jaborandi. This compound is of significant interest in pharmacology due to its muscarinic agonist properties, primarily used in the treatment of glaucoma and dry mouth conditions. The deuterated form, Pilocarpic Acid-d3 Sodium Salt, serves as a stable isotope-labeled compound, enhancing its utility in research and analytical applications.
Pilocarpic Acid-d3 Sodium Salt is synthesized from pilocarpic acid, which is extracted from the leaves of Pilocarpus species. The deuteration process involves substituting hydrogen atoms with deuterium, a stable isotope of hydrogen, which can be achieved through various synthetic pathways that include isotopic labeling techniques.
This compound falls under several classifications:
The synthesis of Pilocarpic Acid-d3 Sodium Salt typically involves the following steps:
The synthesis may employ techniques such as liquid chromatography-mass spectrometry (LC-MS) for monitoring the reaction progress and verifying product purity. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are also commonly used for characterization.
The molecular formula for Pilocarpic Acid-d3 Sodium Salt is , with a molecular weight of approximately 199.068 g/mol.
[Na+].[Na+].[2H]C([2H])([2H])P(=O)([O-])CCC(=O)[O-]
InChI=1S/C4H9O4P.2Na/c1-9(7,8)3-2-4(5)6;;/h2-3H2,1H3,(H,5,6)(H,7,8);;/q;2*+1/p-2/i1D3;;
This structure indicates the presence of a phosphonic acid group and a propionic acid moiety, characteristic of pilocarpic compounds.
Pilocarpic Acid-d3 Sodium Salt can undergo several chemical reactions typical for carboxylic acids and phosphonic acids:
These reactions are often studied using NMR and mass spectrometry to track changes in molecular structure and confirm the formation of products.
Pilocarpic Acid-d3 Sodium Salt acts as a muscarinic receptor agonist. Upon administration, it binds to muscarinic receptors in the eye, leading to increased secretion from exocrine glands and contraction of ciliary muscles, which facilitates aqueous humor outflow and reduces intraocular pressure.
The pharmacological effects are quantitatively analyzed using dose-response curves in experimental models to establish efficacy and potency relative to non-deuterated pilocarpic acid.
Purity levels are often above 95%, verified through HPLC analysis. The compound's isotopic labeling allows for enhanced tracking in biological studies.
Pilocarpic Acid-d3 Sodium Salt is primarily utilized in pharmacokinetic studies where tracing drug metabolism and distribution is essential. Its applications include:
CAS No.: 125-66-6
CAS No.: 75-09-2
CAS No.: 571-72-2
CAS No.: 34981-25-4
CAS No.: 951163-61-4
CAS No.: 2409072-20-2